Cas no 2034231-04-2 (N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide)

N-{[3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide is a fluorinated heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a difluorocyclohexyl group and a fluorobenzamide moiety. Its structural complexity imparts unique physicochemical properties, including enhanced metabolic stability and selective binding affinity, making it a valuable intermediate in medicinal chemistry. The presence of fluorine atoms improves lipophilicity and bioavailability, while the oxadiazole scaffold contributes to its potential as a bioactive scaffold in drug discovery. This compound is particularly relevant in the development of enzyme inhibitors or receptor modulators due to its rigid, electron-deficient framework. Suitable for research applications, it offers precise functionalization opportunities for further derivatization.
N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide structure
2034231-04-2 structure
Product name:N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide
CAS No:2034231-04-2
MF:C16H16F3N3O2
MW:339.31235408783
CID:5333189

N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-fluorobenzamide
    • N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-fluorobenzamide
    • N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide
    • Inchi: 1S/C16H16F3N3O2/c17-12-4-2-1-3-11(12)15(23)20-9-13-21-14(22-24-13)10-5-7-16(18,19)8-6-10/h1-4,10H,5-9H2,(H,20,23)
    • InChI Key: ZEMDDVSEXFBZDL-UHFFFAOYSA-N
    • SMILES: FC1(CCC(C2=NOC(CNC(C3C=CC=CC=3F)=O)=N2)CC1)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 442
  • XLogP3: 3
  • Topological Polar Surface Area: 68

N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6559-3590-5μmol
N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide
2034231-04-2
5μmol
$94.5 2023-09-08
Life Chemicals
F6559-3590-25mg
N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide
2034231-04-2
25mg
$163.5 2023-09-08
Life Chemicals
F6559-3590-10mg
N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide
2034231-04-2
10mg
$118.5 2023-09-08
Life Chemicals
F6559-3590-30mg
N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide
2034231-04-2
30mg
$178.5 2023-09-08
Life Chemicals
F6559-3590-1mg
N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide
2034231-04-2
1mg
$81.0 2023-09-08
Life Chemicals
F6559-3590-20μmol
N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide
2034231-04-2
20μmol
$118.5 2023-09-08
Life Chemicals
F6559-3590-4mg
N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide
2034231-04-2
4mg
$99.0 2023-09-08
Life Chemicals
F6559-3590-20mg
N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide
2034231-04-2
20mg
$148.5 2023-09-08
Life Chemicals
F6559-3590-50mg
N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide
2034231-04-2
50mg
$240.0 2023-09-08
Life Chemicals
F6559-3590-15mg
N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide
2034231-04-2
15mg
$133.5 2023-09-08

N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide Related Literature

Additional information on N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide

Recent Advances in the Study of N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide (CAS: 2034231-04-2)

The compound N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide (CAS: 2034231-04-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features including a difluorocyclohexyl group and a 1,2,4-oxadiazole ring, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacokinetic properties, and biological activities, particularly in the context of targeted drug development.

One of the key areas of interest is the compound's role as a modulator of specific biological pathways. Preliminary research indicates that N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide exhibits high affinity for certain protein targets, making it a candidate for the treatment of diseases such as cancer and inflammatory disorders. The incorporation of fluorine atoms in its structure enhances its metabolic stability and bioavailability, which are critical factors in drug design.

Recent publications have detailed innovative synthetic routes to produce this compound with high yield and purity. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been employed to optimize the process. These methods not only improve efficiency but also reduce the environmental impact of large-scale production. Additionally, computational modeling studies have provided insights into the compound's binding mechanisms, further elucidating its potential therapeutic applications.

In vitro and in vivo studies have demonstrated the compound's efficacy in modulating target proteins with minimal off-target effects. For instance, in a recent preclinical study, N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide showed significant inhibition of a key enzyme involved in tumor progression, suggesting its potential as an anticancer agent. Moreover, its favorable pharmacokinetic profile, including good oral bioavailability and prolonged half-life, underscores its suitability for further clinical development.

Despite these promising findings, challenges remain in the development of this compound. Issues such as potential toxicity and the need for further optimization of its physicochemical properties are areas of ongoing research. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into viable therapeutic options.

In conclusion, N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide represents a compelling example of how structural innovation can lead to biologically active molecules with therapeutic potential. Continued research into its mechanisms of action and clinical applications will be crucial in realizing its full potential in the pharmaceutical industry.

Recommend Articles

Recommended suppliers
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd